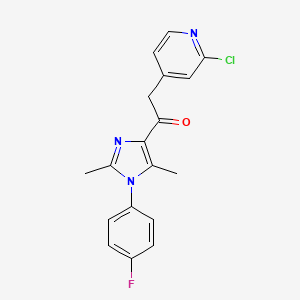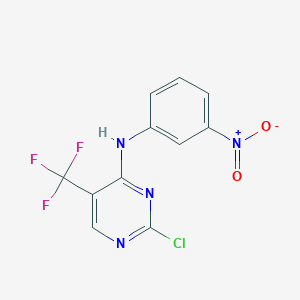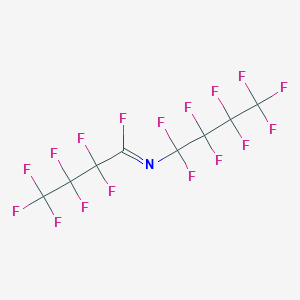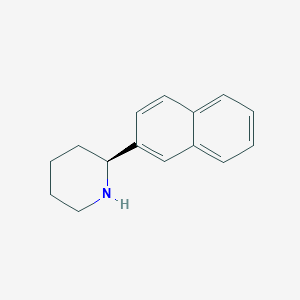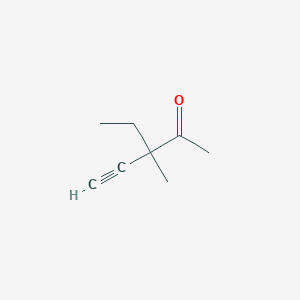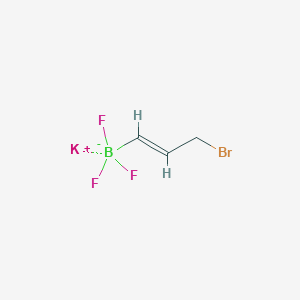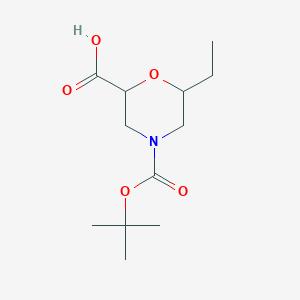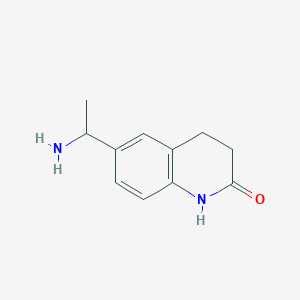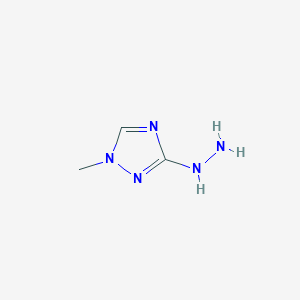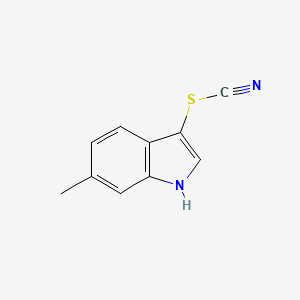![molecular formula C11H10Cl2N2O B15200695 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 9th position. Pyridoindoles are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroindole with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products .
化学反应分析
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-one.
Reduction: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Substitution: Formation of various substituted pyridoindoles depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
作用机制
The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits the activity of certain enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine atoms and hydroxyl group, resulting in different biological activities.
6,7-Dichloro-1H-pyrido[4,3-b]indole: Lacks the tetrahydro and hydroxyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and potent biological activities. Its ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in medicinal chemistry .
属性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC 名称 |
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-6-3-8(16)9-5-4-14-2-1-7(5)15-11(9)10(6)13/h3,14-16H,1-2,4H2 |
InChI 键 |
QLBCPAHVYIQWNF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1NC3=C2C(=CC(=C3Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


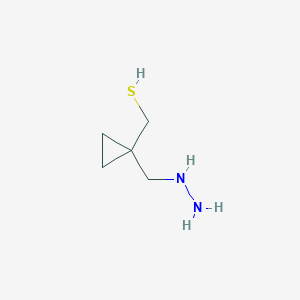
methanone](/img/structure/B15200630.png)
